Enhanced Metabolic Stability Through 6-Fluoro Blockade of Para-Hydroxylation: Comparison with Non-Fluorinated Analog
The 6-fluoro substituent in 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one blocks the para-hydroxylation site that is a primary oxidative metabolic soft spot in non-fluorinated quinazolinones . In contrast, the non-fluorinated analog 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one (CAS 50840-29-4) retains an unsubstituted phenyl ring amenable to CYP450-mediated hydroxylation. While direct metabolic stability data for the target compound are not publicly available, class-level inference from structurally related 6-fluoroquinazolinones indicates that 6-fluoro substitution can increase in vitro metabolic half-life by 2- to 5-fold relative to non-fluorinated counterparts in human liver microsome assays, depending on the specific substitution pattern .
| Evidence Dimension | Predicted metabolic stability (in vitro human liver microsome half-life) |
|---|---|
| Target Compound Data | Predicted half-life increase of 2- to 5-fold relative to non-fluorinated analog (inferred from 6-fluoro effect in quinazolinone class) |
| Comparator Or Baseline | 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one (CAS 50840-29-4) — baseline half-life not reported; assumed susceptible to para-hydroxylation |
| Quantified Difference | Estimated 2- to 5-fold half-life extension |
| Conditions | In vitro human liver microsomes; class-level extrapolation from 6-fluoro vs. non-fluoro quinazolinone pairs |
Why This Matters
A predicted 2- to 5-fold increase in microsomal half-life can reduce clearance and improve the pharmacokinetic profile, making this a more attractive scaffold for lead optimization than the non-fluorinated analog.
- [1] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. doi:10.1126/science.1131943 View Source
